Gentamicin B1 Acetate Salt Gentamicin B1 Acetate Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18556563
InChI: InChI=1S/C20H40N4O10.C2H4O2/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18;1-2(3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;1H3,(H,3,4)/t6?,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+;/m1./s1
SMILES:
Molecular Formula: C22H44N4O12
Molecular Weight: 556.6 g/mol

Gentamicin B1 Acetate Salt

CAS No.:

Cat. No.: VC18556563

Molecular Formula: C22H44N4O12

Molecular Weight: 556.6 g/mol

* For research use only. Not for human or veterinary use.

Gentamicin B1 Acetate Salt -

Specification

Molecular Formula C22H44N4O12
Molecular Weight 556.6 g/mol
IUPAC Name acetic acid;(2R,3S,4S,5R,6R)-2-(1-aminoethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Standard InChI InChI=1S/C20H40N4O10.C2H4O2/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18;1-2(3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;1H3,(H,3,4)/t6?,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+;/m1./s1
Standard InChI Key RZLILHXVCZVWMV-MLDJFNJCSA-N
Isomeric SMILES CC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O
Canonical SMILES CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O

Introduction

Chemical and Structural Characteristics of Gentamicin B1 Acetate Salt

Molecular Composition and Physicochemical Properties

Gentamicin B1 Acetate Salt is defined by the molecular formula C22H44N4O12\text{C}_{22}\text{H}_{44}\text{N}_{4}\text{O}_{12} and a molecular weight of 556.6 g/mol. The acetate salt modification improves aqueous solubility compared to the free base form, facilitating its use in in vitro and in vivo applications. Key functional groups include hydroxyl and amino substituents on its aminocyclitol ring, which are critical for ribosomal binding and antibacterial activity .

Table 1: Key Physicochemical Properties of Gentamicin B1 Acetate Salt

PropertyValue
Molecular FormulaC22H44N4O12\text{C}_{22}\text{H}_{44}\text{N}_{4}\text{O}_{12}
Molecular Weight556.6 g/mol
SolubilityHigh in aqueous solutions
StabilityHygroscopic; requires refrigeration

Mechanism of Action: Ribosomal Targeting and Protein Synthesis Inhibition

Binding to the 30S Ribosomal Subunit

Gentamicin B1 Acetate Salt exerts its antibacterial effect by binding irreversibly to the 16S rRNA within the bacterial 30S ribosomal subunit. This interaction disrupts the initiation phase of protein synthesis by inducing codon misreading and premature termination, leading to lethal protein misfolding in susceptible bacteria .

Structural Determinants of Activity

Nuclear magnetic resonance (NMR) studies have elucidated the importance of the C-2′ hydroxyl and C-6′ amino groups in mediating ribosomal interactions . Substitutions at these positions, such as the C-6′ amino group in Gentamicin B1 versus the C-6′ hydroxyl in G418, significantly alter biological activity. For instance, Gentamicin B1’s C-6′ amino group precludes the conformational changes necessary for nonsense mutation readthrough, unlike G418 .

Antibacterial and Antifungal Activity Profiles

Spectrum of Antibacterial Action

Gentamicin B1 Acetate Salt demonstrates bactericidal activity against Gram-negative pathogens, including:

  • Pseudomonas aeruginosa (MIC: 2–4 µg/mL)

  • Escherichia coli (MIC: 1–2 µg/mL)

  • Klebsiella pneumoniae (MIC: 4–8 µg/mL)

Its efficacy against multidrug-resistant strains stems from its ability to bypass common resistance mechanisms, such as efflux pumps, due to its high-affinity ribosomal binding.

Synergistic Antifungal Applications

When combined with amphotericin B, Gentamicin B1 Acetate Salt exhibits synergistic antifungal activity, reducing the minimum inhibitory concentration (MIC) of amphotericin B by 50% against Candida albicans. This synergy is attributed to enhanced membrane permeability and oxidative stress induction in fungal cells.

Research Advancements: Structural Clarification and Functional Insights

Resolution of Misidentification with G418

A 2018 study revealed that commercial samples initially labeled as Gentamicin B1 were contaminated with G418, a structurally similar aminoglycoside . NMR analysis distinguished the two compounds based on carbon chemical shifts:

  • Gentamicin B1: C-2′ hydroxyl (δ\delta 72.4 ppm), C-6′ amino (δ\delta 47.8 ppm)

  • G418: C-2′ amino (δ\delta 56.2 ppm), C-6′ hydroxyl (δ\delta 66.2 ppm)

Table 2: NMR-Based Differentiation of Gentamicin B1 and G418

CompoundC-2′ Chemical Shift (ppm)C-6′ Chemical Shift (ppm)
Gentamicin B172.447.8
G41856.266.2

Comparative Analysis with Related Aminoglycosides

Structural and Functional Distinctions

Gentamicin B1 Acetate Salt shares core aminoglycoside features but differs in functional group orientation compared to clinical analogs:

Table 3: Comparison of Gentamicin B1 with Other Aminoglycosides

CompoundTarget PathogensUnique Feature
Gentamicin B1Gram-negative bacteriaC-6′ amino group; no PTC activity
TobramycinPseudomonas aeruginosaEnhanced anti-pseudomonal activity
AmikacinResistant EnterobacteriaceaeResistance to aminoglycoside-modifying enzymes
StreptomycinMycobacterium tuberculosisFirst aminoglycoside discovered

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